
1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL-
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Overview
Description
1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities The compound features a benzimidazole core with a chlorine atom at the 2-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- typically involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by chlorination. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form 2-phenyl-1H-benzoimidazole.
Chlorination: The resulting 2-phenyl-1H-benzoimidazole is then chlorinated using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL-
Industrial Production Methods: Industrial production methods for 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, leading to different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Pharmacological Applications
1H-benzimidazole derivatives are primarily recognized for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and anthelmintic effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds containing the benzimidazole scaffold have shown promising activity against various cancer cell lines:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
38 | A549 | 4.47 |
38 | MDA-MB-231 | 4.68 |
38 | PC3 | 5.50 |
The presence of substituents at the C-2 and C-5 positions significantly influences the bioactivity of these compounds, enhancing their efficacy against cancer cells .
Antiviral Properties
Benzimidazole derivatives have also demonstrated effectiveness against viral infections. For example:
- A series of benzimidazole compounds exhibited potent inhibitory effects against hepatitis C virus (HCV), with EC50 values as low as 0.007 nM for certain derivatives .
- Other studies reported that specific benzimidazole analogues effectively inhibited enteroviruses and herpes simplex virus (HSV), showcasing their potential as antiviral agents .
Anti-inflammatory and Analgesic Effects
Research has indicated that some benzimidazole derivatives possess significant anti-inflammatory properties. For instance:
- Compounds with specific substitutions showed a notable reduction in edema compared to standard anti-inflammatory drugs .
- Certain derivatives displayed analgesic activities comparable to established analgesics like aspirin .
Material Science Applications
The unique properties of 1H-benzimidazole, 2-chloro-5-phenyl extend beyond pharmacology into material sciences. The compound's ability to form stable complexes with metals makes it useful in developing advanced materials for electronics and catalysis.
Synthesis of Coordination Complexes
Benzimidazole derivatives can coordinate with transition metals, leading to the formation of complexes that exhibit enhanced catalytic properties. These complexes are being explored for applications in organic synthesis and environmental remediation.
Agricultural Chemistry
In agricultural research, benzimidazole derivatives have been studied for their potential as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.
Fungicidal Activity
Research has shown that certain benzimidazole compounds exhibit antifungal activity against various plant pathogens. This property is particularly beneficial in developing new agrochemicals that are both effective and environmentally friendly .
Case Studies
- Anticancer Study : A recent study synthesized a series of new 2-phenylbenzimidazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that specific substitutions at the C-5 position significantly enhanced the antiproliferative effects .
- Antiviral Research : In another investigation focusing on HCV inhibitors, researchers identified several benzimidazole derivatives with exceptionally low EC50 values, indicating their potential as therapeutic agents for viral infections .
- Agricultural Application : A study on the synthesis of novel benzimidazole derivatives for antifungal activity demonstrated their effectiveness against common agricultural pathogens, paving the way for new crop protection products .
Mechanism of Action
The mechanism of action of 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
2-Phenyl-1H-benzoimidazole: Lacks the chlorine atom, resulting in different chemical properties and biological activities.
2-Chloro-1H-benzoimidazole: Lacks the phenyl group, leading to reduced binding affinity and specificity.
5-Phenyl-1H-benzoimidazole:
Uniqueness: 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- is unique due to the presence of both the chlorine atom and phenyl group, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
863222-23-5 |
---|---|
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClN2/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
YKTKLYZAFCNQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)Cl |
Origin of Product |
United States |
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